- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles, Organic Letters, 2009, 11(5), 1051-1054
Cas no 93224-85-2 (2-Bromo-6-chlorobenzoic acid)
2-Bromo-6-chlorobenzoic acid structure
Product Name:2-Bromo-6-chlorobenzoic acid
CAS 번호:93224-85-2
MF:C7H4BrClO2
메가와트:235.462460517883
MDL:MFCD00672929
CID:61611
PubChem ID:33125
Update Time:2024-10-26
2-Bromo-6-chlorobenzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Bromo-6-chlorobenzoic acid
- 2-Brom-6-chlor-benzoesaeure
- 2-bromo-6-chloro-benzoic acid
- 2-Chlor-6-brom-benzoesaeure
- 2-chloro-6-bromobenzoic acid
- 6-bromo-2-chloroBenzoic acid
- NSC 190301
- 2-Bromo-6-chlorobenzoicacid
- Benzoic acid, 2-bromo-6-chloro-
- NSC190301
- PubChem4048
- 2-Chloro-6-bromobenzoic
- KSC494E9P
- URGXUQODOUMRFP-UHFFFAOYSA-N
- BBL025943
- WT2238
- SBB064721
- STL367210
- 2-Bromo-6-chlorobenzoic acid (ACI)
- CS-W012889
- J-508441
- 2-Bromo-6-chlorobenzoic acid; NSC 190301
- AC-26004
- DB-006019
- SCHEMBL696250
- AKOS004115240
- SY023708
- TS-03316
- MB01394
- DTXSID40275018
- MFCD00672929
- NSC-190301
- 93224-85-2
- 2-Bromo-6-chlorobenzoic acid, 97%
- EN300-109511
-
- MDL: MFCD00672929
- 인치: 1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
- InChIKey: URGXUQODOUMRFP-UHFFFAOYSA-N
- 미소: O=C(C1C(Br)=CC=CC=1Cl)O
계산된 속성
- 정밀분자량: 233.90800
- 동위원소 질량: 233.90832g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 163
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 37.3
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: No data available
- 밀도: 1.809
- 융해점: 145.0 and le 149.0 deg-C
- 비등점: 315.9±27.0 °C at 760 mmHg
- 플래시 포인트: 144.8±23.7 °C
- 굴절률: 1.621
- PSA: 37.30000
- LogP: 2.80070
2-Bromo-6-chlorobenzoic acid 보안 정보
-
기호:
- 제시어:경고
- 신호어:Danger
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:UN 2811 6.1 / PGIII
- WGK 독일:2
- 위험 범주 코드: 25-36/37/38
- 보안 지침: 26-45
-
위험물 표지:
- 위험 등급:IRRITANT
- 패키지 그룹:Ⅲ
- 저장 조건:Store at room temperature
2-Bromo-6-chlorobenzoic acid 세관 데이터
- 세관 번호:2916399090
- 세관 데이터:
?? ?? ??:
2916399090개요:
2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
?? ??:
?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다
요약:
2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%
2-Bromo-6-chlorobenzoic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019332-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 019332-25g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 25g |
£41.00 | 2022-03-01 | |
| Fluorochem | 019332-100g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 100g |
£154.00 | 2022-03-01 | |
| Alichem | A013026428-250mg |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013026428-500mg |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A013026428-1g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Apollo Scientific | OR40571-100g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98+% | 100g |
£117.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032673-1g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 1g |
¥37 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032673-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 5g |
¥45 | 2024-05-20 | |
| TRC | B682535-1g |
2-Bromo-6-chlorobenzoic Acid |
93224-85-2 | 1g |
$ 58.00 | 2023-09-08 |
2-Bromo-6-chlorobenzoic acid 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -
1.2 -
참조
- Synthesis of 1-Substituted Fluorenones, Polycyclic Aromatic Compounds, 2016, 36(5), 697-715
합성 방법 3
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -40 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry, Magnetic Resonance in Chemistry, 2006, 44(11), 1041-1043
합성 방법 5
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
1.2 1 h, -40 °C
참조
- Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids, Synlett, 2006, (12), 1948-1952
합성 방법 6
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
참조
- Ortholithiation of unprotected benzoic acids: application for novel 2-chloro-6-substituted benzoic acid syntheses, Synthetic Communications, 2005, 35(6), 799-806
합성 방법 7
반응 조건
참조
- Preparation of novel phenylalanine derivatives as inhibitors of integrin α4, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -77 °C; 4 h, -75 °C
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
참조
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate, Organic Process Research & Development, 2005, 9(6), 764-767
합성 방법 9
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted carbonylpiperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt
1.2 -78 °C → rt
참조
- Preparation of N-biphenylmethyl cycloalkanecarboxamides as bradykinin antagonists for treatment of conditions associated with the bradykinin B1 pathway., World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
참조
- Preparation of novel phenylalanine derivatives as α4 integrin inhibitors, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
참조
- Preparation of novel phenylalanine derivatives having α4 integrin-inhibitory activity, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
참조
- The acidifying effects of chlorine and bromine: little difference, Tetrahedron Letters, 1997, 38(9), 1559-1562
2-Bromo-6-chlorobenzoic acid Raw materials
2-Bromo-6-chlorobenzoic acid Preparation Products
2-Bromo-6-chlorobenzoic acid 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid
주문 번호:sfd9358
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid
주문 번호:A10982
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:23
가격 ($):526.0
Email:sales@amadischem.com
2-Bromo-6-chlorobenzoic acid 관련 문헌
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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